4-Hydroxypyridine-3-sulfonamide

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

4-Hydroxypyridine-3-sulfonamide (CAS 758699-17-1) is a refined heterocyclic sulfonamide building block that delivers a proven 2.6-fold selectivity for hCA IX over hCA II (Ki=89 nM vs. 231 nM), driven by its 4-OH hydrogen-bond network with Thr200/Pro201. This scaffold enables 1.6× greater potency than cisplatin in HCT-116 colorectal models (IC50=14 μM) and supports an 85%‑yield, two‑step diversification via the 4‑chloro intermediate. Procure as a certified reference standard (Torasemide Impurity 52) for HPLC method validation or as a strategic starting material for focused library synthesis.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 758699-17-1
Cat. No. B3043161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyridine-3-sulfonamide
CAS758699-17-1
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=O)S(=O)(=O)N
InChIInChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10)
InChIKeyRBJLOTUNDWHGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxypyridine-3-sulfonamide (CAS 758699-17-1) Technical Baseline: A Key Scaffold in Sulfonamide-Based Drug Discovery and Chemical Synthesis


4-Hydroxypyridine-3-sulfonamide (CAS 758699-17-1) is a heterocyclic sulfonamide building block characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and a sulfonamide group at the 3-position . It serves as a versatile intermediate for the synthesis of pharmacologically active molecules, notably as a core scaffold for carbonic anhydrase inhibitors and anticancer agents [1]. Commercially, it is often utilized as a reference standard (e.g., Torasemide Impurity 52) and a starting material for generating focused compound libraries .

Why Generic 4-Hydroxypyridine-3-sulfonamide Analogs Cannot Guarantee Equivalent Performance in Carbonic Anhydrase and Anticancer Assays


Within the pyridine-3-sulfonamide class, minor structural variations—such as the presence, position, or substitution of the 4-hydroxyl group—profoundly alter target affinity, isoform selectivity, and cellular activity [1]. For instance, 4-amino analogs exhibit moderate anticancer potency (IC50 4–43 μM), but their selectivity window and metabolic stability differ from 4-hydroxy derivatives [2]. Similarly, in carbonic anhydrase inhibition, 4-hydroxy substitution directly impacts binding to the zinc-coordinated water network, a mechanism not recapitulated by 4-chloro or 4-unsubstituted variants [3]. Therefore, substituting 4-Hydroxypyridine-3-sulfonamide with a structurally 'similar' compound without empirical validation introduces unacceptable risk of altered potency, off-target effects, or failed synthetic routes [1].

Quantitative Differentiation of 4-Hydroxypyridine-3-sulfonamide: A Head-to-Head Evidence Guide for Scientific Procurement


Carbonic Anhydrase Isoform Selectivity: 4-Hydroxy vs. 4-Amino Substitution

In a direct comparative study of 4-substituted pyridine-3-sulfonamides, 4-hydroxypyridine-3-sulfonamide (compound 2) exhibited a distinct selectivity profile against human carbonic anhydrase isoforms compared to its 4-amino counterpart (compound 8). The 4-hydroxy derivative showed a 2.6-fold preference for the tumor-associated isoform hCA IX (Ki = 89 nM) over the cytosolic hCA II (Ki = 231 nM), whereas the 4-amino analog was nearly equipotent against hCA II (Ki = 158 nM) and hCA IX (Ki = 142 nM) [1].

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Anticancer Activity: 4-Hydroxy Scaffold Enables Potent Cytotoxicity in HCT-116 Colon Cancer Cells

While the parent 4-hydroxypyridine-3-sulfonamide is a synthetic precursor, its 4-amino-N-(quinolin-8-yl) derivative (compound 4) demonstrated IC50 = 14 μM against HCT-116 colon cancer cells, which is 1.6-fold more potent than cisplatin (IC50 = 23 μM) in the same assay. This potency improvement is directly attributed to the pyridine-3-sulfonamide core with a 4-substituent, as the 4-unsubstituted analog showed no detectable activity (IC50 > 100 μM) [1].

Anticancer Cytotoxicity Colorectal Cancer

Synthetic Utility: 4-Hydroxypyridine-3-sulfonamide as a Versatile Precursor for Diverse 4-Substituted Analogs

4-Hydroxypyridine-3-sulfonamide serves as a key intermediate for generating a focused library of 4-substituted derivatives via a facile two-step sequence: conversion to 4-chloropyridine-3-sulfonyl chloride (85% yield) followed by nucleophilic displacement to install diverse amines, hydrazines, or triazoles [1]. In contrast, the isomeric 3-hydroxypyridine-4-sulfonamide requires a longer, lower-yielding synthetic route (4 steps, 32% overall yield) due to unfavorable electronic effects at the 4-position [2].

Organic Synthesis Medicinal Chemistry Click Chemistry

Purity and Analytical Reliability: Certified Reference Standard vs. Research-Grade Material

4-Hydroxypyridine-3-sulfonamide is available as a certified reference standard (Torasemide Impurity 52) with a documented purity of 95.00% by HPLC and full spectroscopic characterization (1H NMR, MS, IR) . This level of quality assurance contrasts with typical research-grade material, which may lack a Certificate of Analysis (CoA) and show batch-to-batch variability in purity (often 90–95% without rigorous validation) .

Analytical Chemistry Quality Control Reference Standard

High-Value Application Scenarios for 4-Hydroxypyridine-3-sulfonamide Based on Quantitative Evidence


Oncology Drug Discovery: Selective Carbonic Anhydrase IX Inhibitor Development

Medicinal chemistry teams pursuing tumor-selective carbonic anhydrase IX (CA IX) inhibitors should prioritize 4-hydroxypyridine-3-sulfonamide as a core scaffold. The 2.6-fold selectivity for hCA IX over hCA II (Ki = 89 nM vs. 231 nM) demonstrated by the 4-hydroxy derivative [1] provides a validated starting point for lead optimization. This selectivity is mechanistically linked to the 4-OH group's hydrogen-bonding network with Thr200 and Pro201 residues unique to the CA IX active site [2], enabling rational design of second-generation analogs with improved isoform discrimination and reduced off-target diuretic effects.

Colorectal Cancer Therapeutics: Synthesis of Cisplatin-Superior Cytotoxic Agents

For programs targeting HCT-116 colorectal cancer, the 4-hydroxypyridine-3-sulfonamide core enables the synthesis of 4-amino-N-(quinolin-8-yl) derivatives that exhibit 1.6-fold greater potency (IC50 = 14 μM) than cisplatin (IC50 = 23 μM) [3]. This performance advantage, coupled with the scaffold's amenability to rapid diversification via the 4-chloro intermediate [4], positions it as a strategic choice for hit-to-lead campaigns in colorectal oncology.

Analytical Method Development and Pharmaceutical Quality Control

Quality control laboratories developing HPLC methods for torasemide or related sulfonamide diuretics require 4-hydroxypyridine-3-sulfonamide as a certified reference standard (Torasemide Impurity 52) with documented 95.00% purity and full spectroscopic characterization . This ensures accurate impurity profiling, method validation, and compliance with ICH Q3A/Q3B guidelines, mitigating regulatory risk associated with unidentified impurities.

Focused Library Synthesis for Carbonic Anhydrase and Kinase Targets

Medicinal chemistry groups building focused libraries of pyridine-3-sulfonamide-based carbonic anhydrase or kinase inhibitors should select 4-hydroxypyridine-3-sulfonamide for its synthetic efficiency. The two-step, 85%-yield route to 4-chloropyridine-3-sulfonyl chloride [4] outperforms isomeric scaffolds (e.g., 3-hydroxypyridine-4-sulfonamide, 4 steps, 32% yield) in both material economy and reaction throughput. This enables parallel synthesis of 50–100 analogs within standard medicinal chemistry timelines, accelerating SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxypyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.